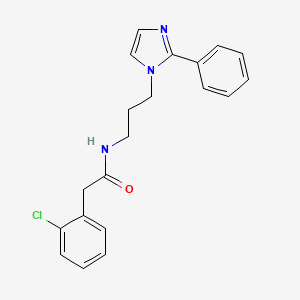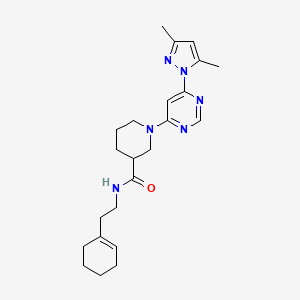
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hcl” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a chalcone crystal was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the pyridine and phenyl rings. A similar compound, a chalcone crystal, was found to have a monoclinic structure with P21/c space group .Scientific Research Applications
Neurotoxic Potential
- Neurotoxicity Studies : Research by Zimmerman et al. (1986) highlights the neurotoxic potential of 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound closely related to 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine HCl. This compound was shown to cause persistent depletion of striatal dopamine in mice, suggesting potential for inducing Parkinsonian symptoms in humans. The study also explored safer alternatives for the synthesis of potential analgesic drugs to avoid neurotoxic intermediates (Zimmerman et al., 1986).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Ansari et al. (2015) investigated the use of pyridine derivatives, including compounds similar to this compound, as corrosion inhibitors for steel in acidic environments. They found that these compounds can significantly inhibit corrosion, providing an efficient and cost-effective means of protecting industrial materials (Ansari et al., 2015).
Material Science and Chemistry
- Synthesis and Characterization : Overman et al. (2003) detailed the regioselective synthesis of tetrahydropyridines, including 1-(4-Methoxyphenyl)-1,2,5,6-tetrahydropyridine, an analog of the compound . This research contributes to our understanding of synthetic routes and chemical properties of such compounds, which is critical for their application in various scientific fields (Overman et al., 2003).
Physical Chemistry and Analytical Studies
- Density, Viscosity, and Acoustical Properties : Baluja and Talaviya (2016) conducted a study on the physical properties of dihydropyridine derivatives, which are structurally related to this compound. They examined the effects of these compounds on density, viscosity, and acoustic properties in solvents, providing valuable data for applications in material science and formulation studies (Baluja & Talaviya, 2016).
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as an α1-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows it to prevent reflex tachycardia in patients .
Biochemical Pathways
The compound affects the adrenergic signaling pathway . This pathway is involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on α1-ARs can modulate the effects of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have shown promising drug-like properties, includingacceptable pharmacokinetic profiles . These compounds have demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound’s action results in a lowering of peripheral blood pressure and a central antihypertensive effect . This can be particularly beneficial in the treatment of hypertensive crises and perioperative hypertension .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOLHOJGYPNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2850679.png)
![Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2850680.png)





![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2850688.png)
![N-[cyano(2,4-difluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridine-3-carboxamide](/img/structure/B2850690.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2850700.png)
